Savolitinib

説明

サボリチニブは、HUTCHMEDとアストラゼネカによって開発されており、転移性非小細胞肺がん、乳頭状および明細胞腎細胞がん、胃がん、結腸直腸がんなどのさまざまながんの治療に使用されています . この化合物は、特にMETエクソン14スキッピング変異を持つ患者において、臨床試験で有望な結果を示しています .

2. 製法

サボリチニブの合成には、重要な中間体の形成とその後の反応を含む、複数の工程が含まれます。正確な合成経路と反応条件は、所有権により公開されていません。 この化合物は、さまざまな試薬と触媒を使用して、目的の分子構造を達成する一連の化学反応によって生成されることが知られています . 工業生産方法では、これらの合成経路を最適化して、最終製品の高収率と高純度を実現する可能性があります。

作用機序

サボリチニブは、MET受容体型チロシンキナーゼを阻害することによってその効果を発揮します。METがその内因性リガンドである肝細胞増殖因子によって活性化されると、細胞の増殖、生存、遊走に関与するさまざまな下流シグナル伝達経路がトリガーされます。 サボリチニブは、METを阻害することによってこれらの経路を阻害し、腫瘍の増殖と転移の抑制につながります . この化合物は、持続的なMET活性化と発がんにつながるMETエクソン14スキッピング変異を伴う腫瘍において特に効果的です .

6. 類似の化合物との比較

サボリチニブは、その高い選択性と効力により、MET阻害剤の中でユニークな存在です。類似の化合物には以下が含まれます。

キャップマチニブ: METエクソン14スキッピング変異を伴う非小細胞肺がんの治療に使用される別のMET阻害剤です。

テポチニブ: METエクソン14スキッピング変異を伴う転移性非小細胞肺がんの治療に承認されたMET阻害剤です。

サボリチニブのユニークさは、METに対する高い選択性にあります。これにより、オフターゲット効果が減少し、治療の可能性が向上します .

生化学分析

Biochemical Properties

Savolitinib is a highly selective inhibitor of the MET tyrosine kinase . Activation of MET by the binding of the endogenous ligand hepatocyte growth factor triggers various downstream signaling pathways that are involved in cell proliferation, survival, and migration . Amplification or mutation of the MET gene is a hallmark of many solid tumors .

Cellular Effects

This compound has demonstrated anti-tumor activity against MET-dependent cancer cell line growth and MET-driven tumor growth in preclinical models . It has shown pronounced efficacy in both preclinical and clinical studies .

Molecular Mechanism

This compound is a potent small-molecule MET kinase inhibitor that inhibits MET kinase at a half-maximal inhibitory concentration (IC50) of 4 nM and MET phosphorylation in tumor cells . MET exon 14-skipping (METex14) is a mutation present in 1–3% of NSCLC tumors that renders the receptor less susceptible to ubiquitination and subsequent proteasomal degradation, resulting in sustained MET activation and oncogenesis .

Temporal Effects in Laboratory Settings

In a patient-derived xenograft (PDX) mouse model with EGFRm, MET-amplified NSCLC, this compound showed significant antitumor activity, reaching ∼84% tumor growth inhibition (TGI), and demonstrated exposure-related combination antitumor activity when combined with osimertinib .

Dosage Effects in Animal Models

In animal models, this compound demonstrated dose-related antitumor activity, ranging from 81% TGI (0.3 mg/kg) to 84% tumor regression (15 mg/kg) . The maximum inhibition of both pEGFR and pMET increased with increasing this compound doses .

Metabolic Pathways

This compound is involved in the MET/HGF signaling pathway . Dysregulation of MET signaling is associated with several human malignancies . Overexpression of MET or hepatocyte growth factor (HGF), MET-amplification, mutation or rearrangement, and changes in ligand-induced autocrine or paracrine signaling lead to cancer progression by promoting tumor growth, invasion, metastasis, and survival .

準備方法

The synthesis of Savolitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

化学反応の分析

サボリチニブは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、1つの原子または原子群を別の原子または原子群に置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤が含まれます。

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱水素化生成物を生成する可能性があります .

4. 科学研究への応用

サボリチニブは、化学、生物学、医学、産業の分野で幅広い科学研究への応用を持っています。

化学: MET阻害とその細胞シグナル伝達経路への影響を研究するためのモデル化合物として役立ちます。

生物学: 細胞の増殖、生存、遊走におけるMETの役割を理解するために研究に使用されています。

医学: サボリチニブは、非小細胞肺がん、腎細胞がん、胃がん、結腸直腸がんなどのさまざまながんの治療における治療の可能性について研究されています.

産業: この化合物は、がん治療における商業利用のために開発されており、その有効性と安全性を確立するための臨床試験が進行中です.

科学的研究の応用

Savolitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying MET inhibition and its effects on cellular signaling pathways.

Biology: It is used in research to understand the role of MET in cell proliferation, survival, and migration.

類似化合物との比較

Savolitinib is unique among MET inhibitors due to its high selectivity and potency. Similar compounds include:

Capmatinib: Another MET inhibitor used for treating non-small cell lung cancer with MET exon 14-skipping mutations.

Tepotinib: A MET inhibitor approved for the treatment of metastatic non-small cell lung cancer with MET exon 14-skipping alterations.

Crizotinib: A multi-targeted tyrosine kinase inhibitor that also targets MET, but with less selectivity compared to this compound.

This compound’s uniqueness lies in its high selectivity for MET, which reduces off-target effects and enhances its therapeutic potential .

特性

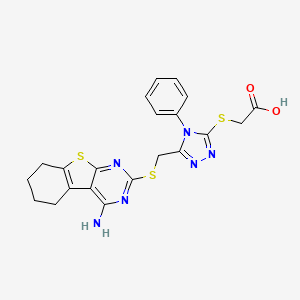

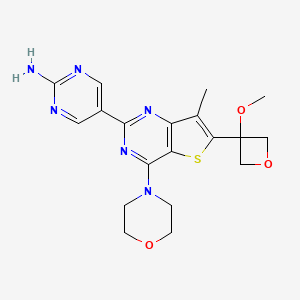

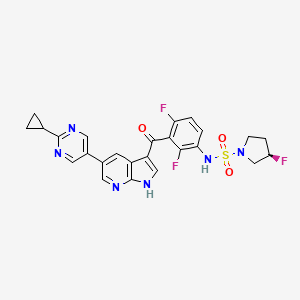

IUPAC Name |

3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDNMOZJKOGZLS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111016 | |

| Record name | Savolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313725-88-0 | |

| Record name | 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313725-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Savolitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313725880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Savolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Savolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAVOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2DA6857R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

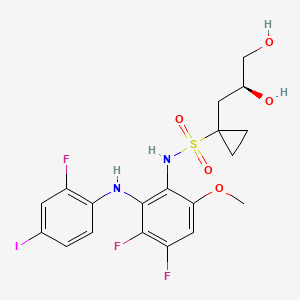

![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)